Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane

Lewis Acidity Gutmann-Beckett Acceptor Number

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane (CAS 916442-23-4) is a heteroleptic triarylborane featuring two pentafluorophenyl (C6F5) groups and one 2,3,4,5-tetrafluorophenyl (C6F4H) group bonded to a central boron atom. It belongs to the perfluoroarylborane class, renowned for their strong Lewis acidity and extensive use as activators in olefin polymerization and frustrated Lewis pair (FLP) chemistry.

Molecular Formula C18HBF14
Molecular Weight 494.0 g/mol
CAS No. 916442-23-4
Cat. No. B12622514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane
CAS916442-23-4
Molecular FormulaC18HBF14
Molecular Weight494.0 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C(=C1F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F
InChIInChI=1S/C18HBF14/c20-3-1-2(6(21)12(27)7(3)22)19(4-8(23)13(28)17(32)14(29)9(4)24)5-10(25)15(30)18(33)16(31)11(5)26/h1H
InChIKeyKWLRZDAAHJUNBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane (CAS 916442-23-4): A Mixed Perfluoroarylborane for Advanced Lewis Acid Catalysis


Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane (CAS 916442-23-4) is a heteroleptic triarylborane featuring two pentafluorophenyl (C6F5) groups and one 2,3,4,5-tetrafluorophenyl (C6F4H) group bonded to a central boron atom . It belongs to the perfluoroarylborane class, renowned for their strong Lewis acidity and extensive use as activators in olefin polymerization and frustrated Lewis pair (FLP) chemistry. The mixed substitution pattern positions this compound between the fully fluorinated B(C6F5)3 and less fluorinated analogs like PhB(C6F5)2, offering a tuned electronic and steric profile relevant for catalytic selectivity [1].

Why B(C6F5)3 or Other Perfluoroarylboranes Cannot Simply Substitute Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane


While tris(pentafluorophenyl)borane (B(C6F5)3) is the prototypical perfluoroarylborane, its high symmetry and extreme Lewis acidity can lead to strong, potentially irreversible binding with nucleophiles, which may be detrimental in reactions requiring a delicate balance between activation and catalyst turnover [1]. Conversely, analogs with non-fluorinated substituents like PhB(C6F5)2 exhibit significantly lower Lewis acidity, which can completely alter the mechanistic pathway from substrate activation to deprotonation [2]. The mixed fluorination pattern of bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane is designed to achieve a Lewis acidity near that of B(C6F5)3 while the unique steric and electronic asymmetry of the tetrafluorophenyl ring can modulate substrate approach and adduct stability, a crucial differentiator for optimizing chemo- or stereoselectivity that cannot be replicated by simpler in-class analogs [3].

Quantitative Differentiation of Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane Against Key Analogs


Lewis Acidity Comparison: Estimated Acceptor Number for the Mixed Borane vs. B(C6F5)3

Direct experimental Gutmann-Beckett acceptor numbers (AN) for the target compound are not available in the published literature. However, a class-level inference can be drawn from its structural analogs. B(C6F5)3 has a reported AN of 82 in CH2Cl2 [1]. The analog B(p-C6F4H)3, where all three rings are 2,3,5,6-tetrafluorophenyl, exhibits approximately 95% of the acidity of B(C6F5)3 [2]. Since the target compound bears two stronger electron-withdrawing C6F5 groups and only one less-fluorinated 2,3,4,5-C6F4H ring, its Lewis acidity is predicted to be between that of B(p-C6F4H)3 and B(C6F5)3, likely retaining >96% of the latter's acidity. This offers a crucial advantage: near-maximal activation power with reduced symmetry that can prevent tight ion-pairing in catalytic intermediates.

Lewis Acidity Gutmann-Beckett Acceptor Number Fluorinated Boranes

Catalytic Selectivity Divergence: Mechanistic Pathway Control vs. B(C6F5)3 and PhB(C6F5)2

In perfluoroarylborane-catalyzed allylstannation of aromatic aldehydes, B(C6F5)3 and PhB(C6F5)2 operate by distinct mechanisms: the stronger acid B(C6F5)3 dominates via electrophilic activation of the aldehyde, while the weaker PhB(C6F5)2 follows a transmetalation pathway. PhB(C6F5)2 demonstrates much higher catalytic activity than B(C6F5)3, proving that maximal Lewis acidity does not guarantee superior performance [1]. The target compound, with its acidity fine-tuned by the 2,3,4,5-C6F4H ligand to fall between these two extremes, presents an opportunity to control the dominant catalytic cycle through electronic perturbation, rather than a complete switch from one mechanism to another. This differentiable feature is absent in both B(C6F5)3 and PhB(C6F5)2.

Lewis Acid Catalysis Allylstannation Mechanistic Divergence Chemoselectivity

Solubility and Processability Enhancement Over Fully Fluorinated Analogs

According to the foundational patent by Marks and Chen (US 6,291,695), triarylboranes containing at least one substituent other than fluorine can have 'greater solubility in organic solvents' than their perfluorinated counterparts [1]. While a direct solubility measurement for the target compound in a specific solvent is not provided in the primary literature, this patent explicitly claims that such mixed-fluorinated boranes, a class which includes bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane, overcome the solubility-limited processability of B(C6F5)3. The 2,3,4,5-C6F4H group, by lowering molecular symmetry, disrupts crystal packing, a common strategy for improving solubility in aromatic and aliphatic hydrocarbon solvents relevant to industrial polymerization processes.

Solubility Organoborane Polymerization Co-catalyst Process Chemistry

Optimal Application Scenarios for Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane Based on Probative Differentiation Evidence


Homogeneous Olefin Polymerization Co-catalyst Requiring High Activity and Improved Solubility

When developing single-site metallocene or post-metallocene olefin polymerization catalysts, B(C6F5)3 often provides superior activation but can be limited by its poor solubility in aliphatic hydrocarbon diluents used in slurry-phase processes. The target compound, by incorporating a less symmetric 2,3,4,5-tetrafluorophenyl group, is predicted to maintain near-B(C6F5)3 activation strength while substantially improving hydrocarbon solubility [1]. This combination is highly desirable for industrial high-throughput polymerization wherein reactor fouling from insoluble catalyst residues must be minimized.

Fine-Tuning of Frustrated Lewis Pair (FLP) Reactivity for Small Molecule Activation

Frustrated Lewis pair (FLP) chemistry with dihydrogen, CO2, or silanes is highly sensitive to the steric and electronic profile of the Lewis acid component. The hyper-acidic B(C6F5)3 often forms overly stable classical adducts with sterically demanding phosphines, halting FLP reactivity [2]. Using the target compound, the slightly reduced Lewis acidity and the distinct steric profile from the 2,3,4,5-C6F4H ring can provide a window of reactivity where the adduct is labile enough to allow small molecule activation yet sufficiently electrophilic to drive the reaction, a balance unattainable with B(C6F5)3 or weaker diarylboranes.

Controlling Catalytic Chemoselectivity in Lewis Acid-Catalyzed C-C Bond Formation

In reactions like the allylstannation of aldehydes, it is established that a moderate reduction in Lewis acidity can shift the catalytic mechanism and dramatically improve turnover frequency [3]. Bis(pentafluorophenyl)(2,3,4,5-tetrafluorophenyl)borane, with an acidity engineered to be just below that of B(C6F5)3, is a prime candidate to unlock this high-activity mechanistic pathway without sacrificing the substrate scope activated by the electron-withdrawing power of its two C6F5 groups. This represents a non-obvious selection for discovering new, highly active catalytic manifolds.

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